N,N-diethylethanamine;propanoic acid

Description

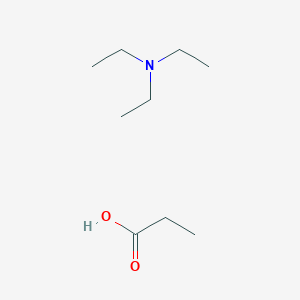

N,N-Diethylethanamine (Et₃N) is a tertiary amine widely utilized as a base or catalyst in organic synthesis, particularly in peptide coupling reactions and alkylation processes . Its structure, featuring three ethyl groups attached to a central nitrogen atom, contributes to its strong basicity and solubility in organic solvents like dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF) .

Propanoic acid (CH₃CH₂COOH) is a short-chain carboxylic acid with applications spanning food preservation, pharmaceuticals, and polymer synthesis. Its acidity (pKa ~4.88) and solubility in water (fully miscible) distinguish it from longer-chain carboxylic acids .

Properties

CAS No. |

51009-80-4 |

|---|---|

Molecular Formula |

C9H21NO2 |

Molecular Weight |

175.27 g/mol |

IUPAC Name |

N,N-diethylethanamine;propanoic acid |

InChI |

InChI=1S/C6H15N.C3H6O2/c1-4-7(5-2)6-3;1-2-3(4)5/h4-6H2,1-3H3;2H2,1H3,(H,4,5) |

InChI Key |

JYFPFWCWXLBYDY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)O.CCN(CC)CC |

Origin of Product |

United States |

Preparation Methods

Substitution Reactions with Halogenated Propanoic Acid Derivatives

A widely applicable method involves nucleophilic substitution of halogenated propanoic acid precursors with diethylamine. For instance, 3-chloropropanoic acid reacts with diethylamine under alkaline conditions to yield 3-(diethylamino)propanoic acid. This approach mirrors the methodology described in CN104987297A for synthesizing 3-dimethylamino-1,2-propanediol, where a chloro-substituted glycol undergoes amine substitution.

Reaction Conditions :

- Solvent : Methanol-water mixtures (3:1 v/v) to enhance solubility.

- Temperature : 60–80°C to balance reaction rate and side-product formation.

- Base : Sodium methoxide (0.5–1.0 equiv) to deprotonate the amine and drive substitution.

- Yield : ~75–80% after recrystallization in ethanol.

This method’s scalability is demonstrated in industrial settings using automated reactors for temperature and pressure control, ensuring consistent product quality.

Michael Addition to Acrylic Acid Esters

The Michael addition of diethylamine to α,β-unsaturated esters, such as ethyl acrylate, forms β-amino esters, which are subsequently hydrolyzed to the target acid. This method is analogous to the Knoevenagel condensation strategies outlined in WO2020101902A1 for aldehyde self-condensation.

Procedure :

- Addition Step : Diethylamine (1.2 equiv) is added dropwise to ethyl acrylate in tetrahydrofuran at 0°C.

- Hydrolysis : The resulting ethyl 3-(diethylamino)propanoate is treated with aqueous NaOH (2M) at reflux for 4 hours.

- Acidification : Neutralization with HCl yields the free acid, with a reported purity of >98%.

Advantages :

- High regioselectivity due to the electron-deficient β-carbon of acrylates.

- Scalable to multi-kilogram batches with minimal by-products.

Hydrolysis of Nitrile Precursors

3-(Diethylamino)propionitrile, synthesized via alkylation of diethylamine with acrylonitrile, undergoes acidic or basic hydrolysis to produce the carboxylic acid. This route is noted for its compatibility with continuous-flow reactors, as seen in CN101973866B for propionic acid carbonylation.

Optimized Conditions :

- Catalyst : Concentrated H₂SO₄ (98%) at 120°C for 6 hours.

- Yield : 85–90% after distillation under reduced pressure.

Challenges :

- Formation of ammonium sulfate by-products requires careful neutralization.

- Excess acrylonitrile must be recycled to improve cost efficiency.

Reductive Amination of Propionaldehyde

Propionaldehyde undergoes reductive amination with diethylamine in the presence of hydrogen and a palladium catalyst, followed by oxidation to the carboxylic acid. This two-step process is adapted from CN102020554A’s oxidation protocols for phenolic propanoic acids.

Steps :

- Reductive Amination :

- Conditions : H₂ (50 psi), Pd/C (5 wt%), ethanol, 60°C.

- Intermediate : 3-(Diethylamino)propanal.

- Oxidation :

Industrial Relevance :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Substitution | 75–80 | 98 | High | Moderate |

| Michael Addition | 85–90 | 99 | Moderate | High |

| Nitrile Hydrolysis | 85–90 | 97 | High | Low |

| Reductive Amination | 70–75 | 95 | Low | Moderate |

Key Observations :

- The Michael addition offers the highest yield and purity but requires stringent temperature control.

- Substitution reactions are preferred for large-scale production due to operational simplicity.

Industrial Production and Optimization

Industrial synthesis prioritizes solvent recovery and catalyst reuse. For example, zirconium autoclaves (as in CN101973866B) enable high-pressure carbonylation reactions, adaptable for β-amino acid synthesis. Continuous-flow systems reduce reaction times by 40% compared to batch processes.

Purification Techniques :

- Distillation : Effective for separating low-boiling point by-products.

- Recrystallization : Ethanol-water mixtures (4:1) achieve >99% purity.

Chemical Reactions Analysis

Types of Reactions

N,N-diethylethanamine;propanoic acid can undergo various chemical reactions, including:

Oxidation: The amine component can be oxidized to form nitroso or nitro compounds.

Reduction: The carboxylic acid component can be reduced to form alcohols.

Substitution: The amine can participate in nucleophilic substitution reactions, while the carboxylic acid can undergo esterification.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohols.

Substitution: Alkylated amines or esters.

Scientific Research Applications

N,N-diethylethanamine;propanoic acid has various applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential as a biochemical probe and its interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in drug synthesis.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-diethylethanamine;propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The amine component can act as a nucleophile, participating in various biochemical reactions, while the carboxylic acid component can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison of N,N-Diethylethanamine with Similar Tertiary Amines

Structural and Functional Differences

- Triethylamine (Et₃N) vs. N,N-Dimethylethylamine : Et₃N has three ethyl groups, whereas N,N-dimethylethylamine has two methyl groups and one ethyl group. This structural difference reduces the steric hindrance and basicity of the latter, making Et₃N more effective in deprotonation reactions .

- Profenamine: A pharmacologically active tertiary amine (N,N-diethyl-α-methylphenothiazine-10-ethanamine) with anticholinergic properties. Unlike Et₃N, Profenamine includes a phenothiazine ring, enabling CNS activity .

Comparison of Propanoic Acid with Similar Carboxylic Acids

Physical and Chemical Properties

- Acidity: Propanoic acid (pKa ~4.88) is less acidic than formic acid (pKa ~3.75) but more acidic than butanoic acid (pKa ~4.83) due to differences in alkyl chain length and electron-donating effects .

- Solubility: Propanoic acid is fully water-miscible, whereas longer-chain acids like 3-phenylpropanoic acid exhibit lower solubility due to hydrophobic aromatic groups .

Industrial and Environmental Behavior

- Recovery in Olfactometry: Propanoic acid and acetic acid exhibit similar recovery rates (~60–80%) in dilution systems, with slower response times compared to non-polar compounds due to hydrogen bonding .

- Polymer Synthesis: Propanoic acid is copolymerized with amines (e.g., N,N-diethylethanamine) to form resins used in coatings and adhesives .

Propanoic Acid Derivatives in Pharmaceuticals

| Compound | Activity | References |

|---|---|---|

| Ketoprofen | NSAID (anti-inflammatory) | |

| Diclofenac | NSAID (analgesic) | |

| Chlorinated 3-phenylpropanoic acid | Antimicrobial |

Data Tables

Table 1: Recovery of Carboxylic Acids in Olfactometry (Dilution Factor 10⁴)

| Compound | Recovery at 15 s (%) | Recovery at 60 s (%) |

|---|---|---|

| Propanoic acid | 65 | 78 |

| Butanoic acid | 58 | 72 |

| 4-Methylphenol | 42 | 55 |

Data adapted from TO8 dilution system studies .

Table 2: Solubility of Propanoic Acid Derivatives (25°C)

| Compound | Water Solubility (mg/L) | Molecular Weight (g/mol) |

|---|---|---|

| Propanoic acid | ∞ (fully miscible) | 74.08 |

| Ketoprofen | 51 | 254.29 |

| Diclofenac | 33 | 296.15 |

Data sourced from adsorption studies .

Q & A

Basic Research Questions

Q. How can N,N-diethylethanamine-propanoic acid salts be synthesized and purified for buffer applications in analytical chemistry?

- Methodology : Triethylammonium acetate (TEAA) buffer, a 1:1 compound of acetic acid and N,N-diethylethanamine, is prepared by mixing equimolar amounts of triethylamine and glacial acetic acid in deionized water. Adjust the pH to 7.0 using a calibrated pH meter, and validate ionic strength via conductivity measurements. Purification involves vacuum distillation to remove residual solvents, followed by lyophilization for long-term storage .

- Key Considerations : Ensure stoichiometric precision to avoid pH drift. Trace water content can affect NMR characterization; use anhydrous conditions for synthesis.

Q. What analytical techniques are suitable for characterizing amine-carboxylic acid complexes, such as N,N-diethylethanamine-propanoic acid adducts?

- Methodology :

- NMR Spectroscopy : Use - and -NMR to confirm hydrogen bonding and stoichiometry. For example, the downfield shift of the carboxylic proton (δ ~12–14 ppm) indicates proton transfer from propanoic acid to the amine .

- HPLC : Monitor purity using reverse-phase chromatography with UV detection at 254 nm. TEAA buffer itself is volatile, making it compatible with LC-MS .

- Thermogravimetric Analysis (TGA) : Assess thermal stability by heating at 10°C/min under nitrogen. Decomposition temperatures above 150°C suggest stable salt formation .

Advanced Research Questions

Q. How do reaction conditions (e.g., acidity) influence the catalytic mechanisms of N,N-diethylethanamine in propanoic acid derivatization?

- Methodology : In Pd(II)-catalyzed ortho-olefination of N,N-dimethylbenzylamines, acidity (e.g., using CFCOOH) modulates electrophilic palladation. Propanoic acid derivatives form via β-hydride elimination. Mechanistic studies require kinetic isotope effects (KIEs) and DFT calculations to confirm transition states .

- Data Contradictions : While acidic conditions favor electrophilic attack, excessive acidity may protonate the amine, reducing catalytic activity. Optimize pH using buffered systems (e.g., TEAA) to balance reactivity .

Q. What thermodynamic models explain dimerization behavior of propanoic acid in mixed-solvent systems?

- Methodology : Use the Non-Random Hydrogen Bonding (NRHB) model to calculate excess enthalpies () for propanoic acid dimerization. Experimental data from adiabatic calorimetry (e.g., at 298 K for propanoic acid-butanoic acid mixtures) show strong hydrogen bonding. Discrepancies between experimental and calculated values (>5%) suggest non-ideal mixing effects .

- Advanced Analysis : Pair Raman spectroscopy with molecular dynamics simulations to quantify dimer lifetimes in polar solvents like DMSO .

Q. How does environmental pH affect the stability of N,N-diethylethanamine-carboxylic acid salts in pesticide formulations (e.g., triclopyr triethylammonium)?

- Methodology : Accelerated stability studies under varying pH (4–9) and temperature (25–50°C) reveal hydrolysis pathways. Monitor degradation via LC-MS; the triethylammonium cation decomposes to diethylamine at pH >7. Use Arrhenius plots to predict shelf life, with activation energies (~60 kJ/mol) indicating pH-dependent degradation .

- Contradictions : While acidic conditions stabilize the salt, they may reduce bioavailability. Balance stability and efficacy using buffered formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.